

A Technical Guide to the Spectroscopic Characterization of Desacetylripariochromene B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Desacetylripariochromene B

Cat. No.: B15559222

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Disclaimer: As of December 2025, specific spectroscopic data for **Desacetylripariochromene B** is not available in the public domain. This guide provides a hypothetical, yet technically sound, set of spectroscopic data based on the known characteristics of the chromene (benzopyran) chemical class, to which it belongs. The experimental protocols and analyses are representative of standard practices for the structural elucidation of novel natural products.

Introduction

Desacetylripariochromene B is a putative natural product belonging to the chromene family of compounds. Chromenes, also known as benzopyrans, are a class of oxygen-containing heterocyclic compounds that are widely distributed in the plant kingdom. They exhibit a broad range of biological activities, making them of significant interest in medicinal chemistry and drug development. The "desacetyl" prefix suggests the absence of an acetyl group compared to a parent compound, likely Ripariochromene B. This guide outlines the expected spectroscopic data (NMR, MS, IR) and the methodologies for their acquisition and interpretation, which are crucial for the unambiguous structural determination and characterization of this and similar molecules.

Hypothetical Spectroscopic Data

The following data tables summarize the predicted spectroscopic characteristics of **Desacetylripariochromene B**, assuming a plausible chemical structure featuring a chromene

core with hydroxyl and simple alkyl substitutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ^1H and ^{13}C NMR Data for **Desacetylripariochromene B** (in CDCl_3)

Position	^{13}C Chemical Shift (δ , ppm)	^1H Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	75.1	4.85	t	3.5
3	28.3	2.90	m	
2.75	m			
4	123.5	5.60	d	9.8
4a	116.0	-	-	-
5	127.8	6.80	d	8.5
6	121.5	6.65	d	8.5
7	155.2	-	-	-
8	102.9	6.45	s	
8a	154.1	-	-	-
2-CH ₃	21.2	1.40	s	
2-CH ₃	21.5	1.42	s	
7-OH	-	5.10	br s	

Note: The hypothetical structure assumes a 2,2-dimethyl-2H-chromene skeleton with a hydroxyl group at position 7 and other unspecified substitutions that would lead to the designated chemical shifts.

Mass Spectrometry (MS)

Table 2: Hypothetical Mass Spectrometry Data for **Desacetylripariochromene B**

Ionization Mode	Mass Analyzer	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)	Interpretation of Fragmentation
ESI	Q-TOF	205.1223	190.0989	Loss of a methyl group (CH ₃)
161.0602	Retro-Diels-Alder (RDA) fragmentation of the pyran ring			
147.0441	Further fragmentation of the RDA product			

Infrared (IR) Spectroscopy

Table 3: Hypothetical Infrared Spectroscopy Data for **Desacetylripariochromene B**

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
3350	Broad, Strong	O-H stretch (phenolic hydroxyl)
3050	Medium	Aromatic C-H stretch
2975, 2930	Strong	Aliphatic C-H stretch (methyl groups)
1620, 1580	Strong	C=C stretch (aromatic ring)
1490	Medium	Aromatic C=C stretch
1250	Strong	C-O stretch (aryl ether)
1120	Medium	C-O stretch (tertiary alcohol)
830	Strong	C-H out-of-plane bend (aromatic)

Experimental Protocols

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of purified **Desacetylripariochromene B** is dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** Spectra are acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.
- ^1H NMR: The spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. 16 scans are accumulated.
- ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans are accumulated.
- 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

Mass Spectrometry

- **Sample Preparation:** A 1 mg/mL stock solution of the compound is prepared in methanol. This is further diluted to 10 $\mu\text{g/mL}$ with 50:50 acetonitrile:water containing 0.1% formic acid.
- **Instrumentation:** High-resolution mass spectra are obtained using an Agilent 6545 Q-TOF mass spectrometer with a dual AJS ESI source.
- **ESI Conditions:** The sample is infused at a flow rate of 5 $\mu\text{L/min}$. The ESI source parameters are set to: gas temperature 300 $^\circ\text{C}$, drying gas flow 8 L/min, nebulizer pressure 35 psig, and capillary voltage 3500 V. Data is acquired in positive ion mode over a mass range of m/z 50-1000.
- **Tandem MS (MS/MS):** For fragmentation analysis, the $[\text{M}+\text{H}]^+$ ion is mass-selected and subjected to collision-induced dissociation (CID) with nitrogen gas at varying collision energies (10-40 eV).

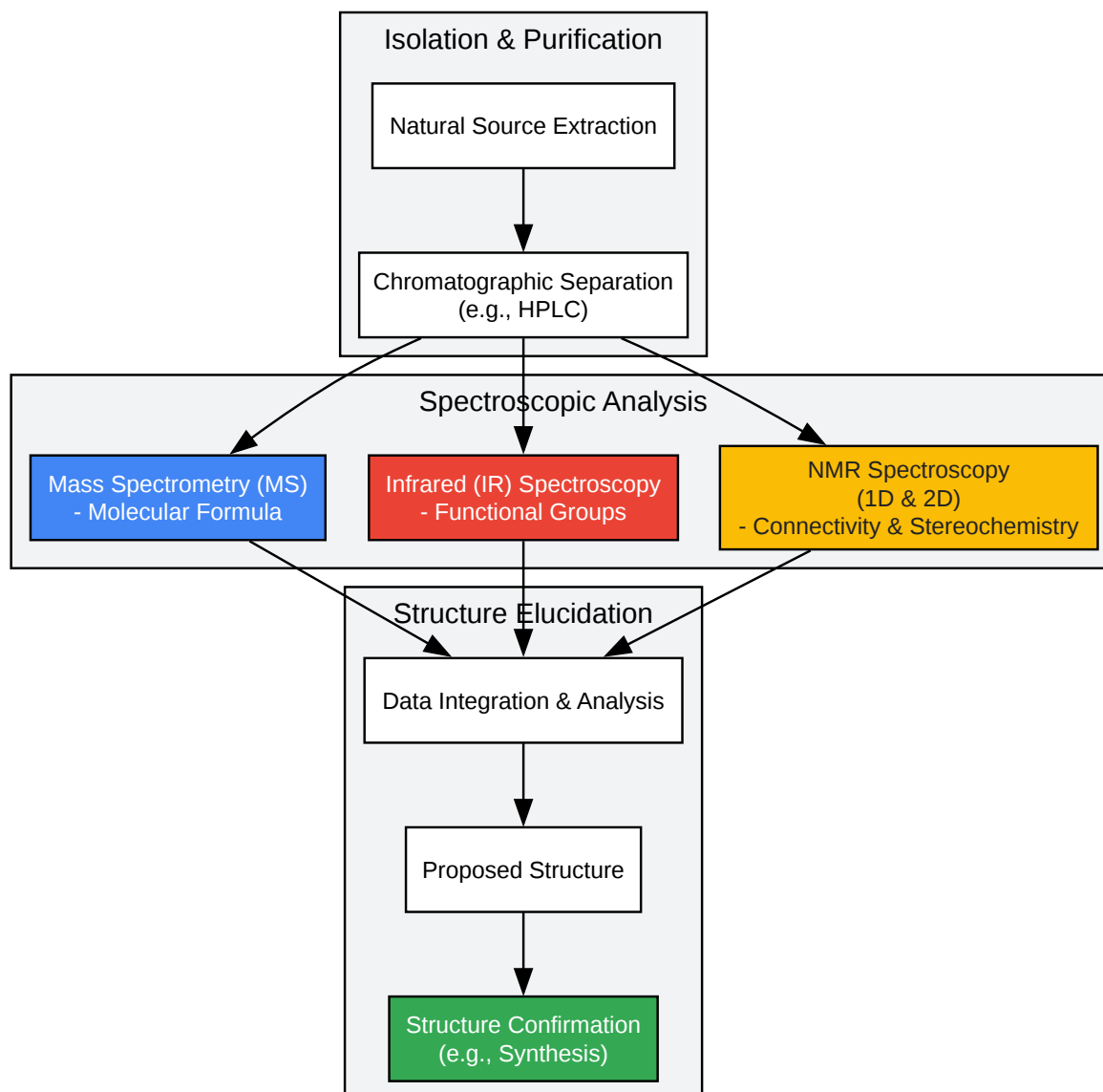
Infrared Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.
- **Instrumentation:** The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
- **Data Acquisition:** The spectrum is collected over the range of 4000-650 cm^{-1} by co-adding 16 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Visualization of Workflows

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical progression of experiments and data analysis in the structural elucidation of a novel natural product like **Desacetylripariochromene B**.

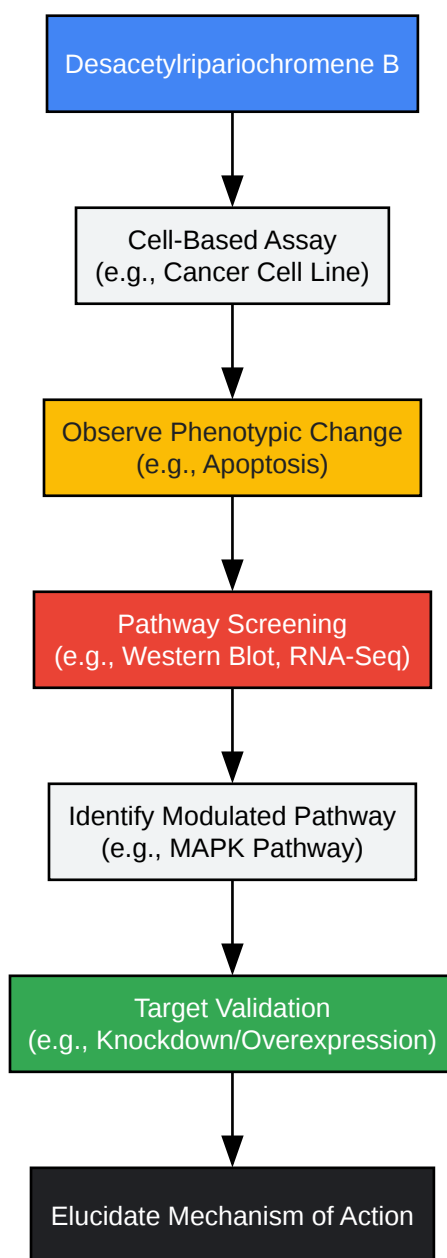


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Caption: Workflow for Natural Product Structure Elucidation.

Signaling Pathway (Hypothetical Biological Context)

Given that many chromene derivatives exhibit biological activity, a common workflow for investigating a potential signaling pathway impacted by a new compound is depicted below. This is a generic representation and not specific to **Desacetylripariochromene B**.



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Caption: Investigating the Biological Activity of a Novel Compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com